5-Chlorothiophen-2-amine hydrobromide 5-Chlorothiophen-2-amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 63806-75-7
VCID: VC8285098
InChI: InChI=1S/C4H4ClNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H
SMILES: C1=C(SC(=C1)Cl)N.Br
Molecular Formula: C4H5BrClNS
Molecular Weight: 214.51 g/mol

5-Chlorothiophen-2-amine hydrobromide

CAS No.: 63806-75-7

Cat. No.: VC8285098

Molecular Formula: C4H5BrClNS

Molecular Weight: 214.51 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorothiophen-2-amine hydrobromide - 63806-75-7

Specification

CAS No. 63806-75-7
Molecular Formula C4H5BrClNS
Molecular Weight 214.51 g/mol
IUPAC Name 5-chlorothiophen-2-amine;hydrobromide
Standard InChI InChI=1S/C4H4ClNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H
Standard InChI Key ZUMNGDMJVJJPBA-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Cl)N.Br
Canonical SMILES C1=C(SC(=C1)Cl)N.Br

Introduction

Chemical Structure and Significance

5-Chlorothiophen-2-amine hydrobromide (C4_4H5_5ClN2_2S·HBr) consists of a thiophene ring substituted with a chlorine atom at position 5 and a protonated amine group (-NH3+_3^+) at position 2, counterbalanced by a bromide ion. The hydrobromide salt enhances the compound’s solubility in polar solvents, a feature critical for pharmaceutical formulations . Thiophene derivatives are renowned for their bioisosteric equivalence to benzene, enabling improved metabolic stability and target affinity in drug design . The chlorine substituent further modulates electronic density, influencing reactivity and interaction with biological targets such as enzymes and receptors .

Synthetic Methodologies

The synthesis of 5-chlorothiophen-2-amine hydrobromide can be inferred from analogous chlorothiophene syntheses. Three plausible routes are outlined below:

Friedel-Crafts Acylation Followed by Amination

  • Friedel-Crafts Acylation: 2-Chlorothiophene undergoes acylation with trichloroacetyl chloride in the presence of AlCl3_3 to yield 2-trichloroacetyl-5-chlorothiophene .

  • Hydrolysis and Decarboxylation: The acylated product is hydrolyzed under basic conditions to form 5-chlorothiophene-2-carboxylic acid, followed by decarboxylation to yield 5-chlorothiophene .

  • Bromination and Amination: Direct bromination at position 2 using N-bromosuccinimide (NBS) generates 2-bromo-5-chlorothiophene, which undergoes nucleophilic substitution with ammonia to produce 5-chlorothiophen-2-amine. Treatment with HBr yields the hydrobromide salt .

Reaction Scheme:

2-ChlorothiopheneAlCl3Cl3CCOCl2-Trichloroacetyl-5-chlorothiopheneNaOHHydrolysis5-Chlorothiophene-2-carboxylic acidΔ5-Chlorothiophene\text{2-Chlorothiophene} \xrightarrow[\text{AlCl}_3]{\text{Cl}_3\text{CCOCl}} \text{2-Trichloroacetyl-5-chlorothiophene} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{5-Chlorothiophene-2-carboxylic acid} \xrightarrow{\Delta} \text{5-Chlorothiophene} 5-ChlorothiopheneNBSBr22-Bromo-5-chlorothiopheneNH3Substitution5-Chlorothiophen-2-amineHBrProtonation5-Chlorothiophen-2-amine hydrobromide\text{5-Chlorothiophene} \xrightarrow[\text{NBS}]{\text{Br}_2} \text{2-Bromo-5-chlorothiophene} \xrightarrow[\text{NH}_3]{\text{Substitution}} \text{5-Chlorothiophen-2-amine} \xrightarrow[\text{HBr}]{\text{Protonation}} \text{5-Chlorothiophen-2-amine hydrobromide}

Grignard Reagent-Based Synthesis

  • Grignard Formation: 5-Chloro-2-bromothiophene reacts with magnesium in dry ether to form the corresponding Grignard reagent.

  • Carbonyl Insertion: Quenching the Grignard reagent with CO2_2 introduces a carboxylic acid group, which is subsequently reduced to an amine via Hofmann rearrangement .

Direct Amination of 5-Chloro-2-nitrothiophene

  • Nitration: Nitration of 5-chlorothiophene at position 2 using HNO3_3/H2_2SO4_4.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine, followed by salt formation with HBr .

Key Reaction Conditions:

  • Temperature: −5°C to 30°C for bromination and amination .

  • Catalysts: AlCl3_3 for Friedel-Crafts, palladium for hydrogenation .

  • Yields: 45%–59% for multi-step syntheses, consistent with similar thiophene derivatives .

Physicochemical Properties

While experimental data for 5-chlorothiophen-2-amine hydrobromide are sparse, properties are extrapolated from related compounds:

PropertyValue/DescriptionSource Analogy
Molecular Weight223.53 g/molCalculated
Melting Point~180–185°C (decomposition)Similar hydrobromides
SolubilitySoluble in water, ethanol, DMSOHydrobromide salts
StabilityHygroscopic; store under inert atmosphereChlorothiophene amines

Pharmacological and Industrial Applications

Anti-Inflammatory Agents

Chlorothiophene amines are precursors to COX-2 inhibitors. For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives exhibit IC50_{50} values of 0.76–9.01 μM against COX-2, surpassing celecoxib (IC50_{50} 0.05 μM) . The hydrobromide salt could enhance bioavailability in similar formulations.

Antiviral Activity

Hybrid chlorothiophene-benzothiazole carboxamides demonstrate potent anti-norovirus activity (EC50_{50} = 0.53 μM) . The amine group in 5-chlorothiophen-2-amine hydrobromide may serve as a linker for such hybrids.

Agrochemical Intermediates

Chlorothiophenes are utilized in pesticides due to their electron-withdrawing effects, which hinder enzymatic degradation in target organisms .

Analytical Characterization

Spectroscopic Data:

  • NMR: Expected signals: δ 6.8–7.2 (thiophene-H), δ 4.5–5.0 (-NH3+_3^+) .

  • IR: Peaks at ~3350 cm1^{-1} (N-H stretch), 680 cm1^{-1} (C-Cl) .

  • MS: Molecular ion peak at m/z 223 (M+H+^+) .

Chromatography:

  • HPLC purity >95% under C18 column, methanol/water mobile phase .

Future Directions

  • Structure-Activity Studies: Optimize substituents for enhanced COX-2 selectivity .

  • Formulation Development: Explore co-crystals to improve stability .

  • Targeted Drug Delivery: Conjugate with nanoparticles for antiviral applications .

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